2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one
Overview
Description
2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one is an organic compound that belongs to the class of bicyclic ketones It is characterized by a fused ring structure, which includes a cyclopropane ring fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable naphthalene derivative with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Oxidation: The resulting cyclopropane derivative is then subjected to oxidation to introduce the ketone functionality. Common oxidizing agents used in this step include chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,3-methanonaphthalene: Lacks the ketone functionality.
1,2,3,4-Tetrahydronaphthalene: A fully saturated derivative.
Naphthalene: The parent aromatic compound without the cyclopropane ring.
Uniqueness
2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
tricyclo[7.1.1.02,7]undeca-2,4,6-trien-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c12-11-8-5-7(6-8)9-3-1-2-4-10(9)11/h1-4,7-8H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCLBJBYPPTQAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)C3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618108 | |
Record name | 2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69584-47-0 | |
Record name | 2,3-Dihydro-1,3-methanonaphthalen-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40618108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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